(3-Methyl-4-phenyl)phenyl-(3-thienyl)methanol
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Overview
Description
(3-Methyl-4-phenyl)phenyl-(3-thienyl)methanol is an organic compound with the molecular formula C18H16OS It is characterized by the presence of a thienyl group, a phenyl group, and a methyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenyl)phenyl-(3-thienyl)methanol typically involves the reaction of 3-thiophenemethanol with 3-methyl-4-phenylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 3-thiophenemethanol attacks the carbonyl carbon of 3-methyl-4-phenylbenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-phenyl)phenyl-(3-thienyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl or thienyl derivatives.
Scientific Research Applications
(3-Methyl-4-phenyl)phenyl-(3-thienyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-4-phenyl)phenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-4-phenyl)phenyl-(2-thienyl)methanol
- (3-Methyl-4-phenyl)phenyl-(4-thienyl)methanol
- (3-Methyl-4-phenyl)phenyl-(3-furyl)methanol
Uniqueness
(3-Methyl-4-phenyl)phenyl-(3-thienyl)methanol is unique due to the specific positioning of the thienyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(3-methyl-4-phenylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16OS/c1-13-11-15(18(19)16-9-10-20-12-16)7-8-17(13)14-5-3-2-4-6-14/h2-12,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUXKLNOJNECNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CSC=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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